Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)

Ethyl 3-Phenylbut-2-enoate is an α,β-unsaturated ester characterized by its phenyl-substituted butenoate structure. This compound is commonly utilized as a versatile intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and flavoring agents. Its conjugated double bond system and ester functionality make it suitable for Michael additions, cyclizations, and other nucleophilic reactions. The phenyl group enhances stability while allowing for further functionalization. Ethyl 3-Phenylbut-2-enoate exhibits moderate reactivity, offering a balance between stability and ease of modification under controlled conditions. It is typically employed in research and industrial applications requiring precise control over molecular architecture.
Ethyl 3-Phenylbut-2-enoate structure
Ethyl 3-Phenylbut-2-enoate structure
Product Name:Ethyl 3-Phenylbut-2-enoate
CAS No:945-93-7
MF:C12H14O2
MW:190.238363742828
MDL:MFCD00053762
CID:805935
Update Time:2025-06-09

Ethyl 3-Phenylbut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-phenylbut-2-enoate
    • 2-Butenoic acid,3-phenyl-, ethyl ester
    • ETHYL TRANS-β-METHYLCINNAMATE
    • (E)-3-phenyl-2-butenoic acid ethyl ester
    • (E)-3-phenyl-but-2-enoic acid ethyl ester
    • 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)
    • Ethyl 3-phenylcrotonate
    • ETHYL BETA-METHYLCINNAMATE
    • ETHYL B-METHYLCINNAMATE
    • ETHYL TRANS-SS-METHYLCINNAMATE
    • trans-3-phenyl-but-
    • Ethyl trans-beta-methylcinnamate
    • (E)-ethyl 3-phenylbut-2-enoate
    • BSXHSWOMMFBMLL-MDZDMXLPSA-N
    • ethyl (2E)-3-phenylbut-2-enoate
    • ethyl (E)-3-phenylbut-2-enoate
    • Ethyl (E)-3-Phenyl-2-butenoate
    • 2-Butenoic acid, 3-phenyl-, ethyl ester
    • Cinnamic acid, .beta.-methyl-, ethyl ester
    • ethyl trans--methylcinnamate
    • 6237AC
    • SBB053785
    • Ethyl (2E)-3-phenyl-2-butenoate #
    • 2-Butenoi
    • Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 3-phenyl-2-butenoate
    • NSC 20769
    • Ethyl 3-Phenylbut-2-enoate
    • MDL: MFCD00053762
    • Inchi: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
    • InChI Key: BSXHSWOMMFBMLL-UHFFFAOYSA-N
    • SMILES: O=C(C=C(C)C1C=CC=CC=1)OCC

Computed Properties

  • Exact Mass: 190.09900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.042
  • Boiling Point: 142-144 ºC (p=15 torr)
  • Flash Point: >113 ºC
  • Refractive Index: n20/D 1.546(lit.)
  • PSA: 26.30000
  • LogP: 2.65300

Ethyl 3-Phenylbut-2-enoate Security Information

Ethyl 3-Phenylbut-2-enoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Ethyl 3-Phenylbut-2-enoate Production Method

Production Method 1

Reaction Conditions
Reference
Application of high pressure to some difficult Wittig reactions
Isaacs, Neil S.; El-Din, Ghazi Najim, Tetrahedron Letters, 1987, 28(19), 2191-2

Production Method 2

Reaction Conditions
Reference
Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamates
Jalander, Lars; Broms, Merete, Acta Chemica Scandinavica, 1983, 37(3), 173-8

Production Method 3

Reaction Conditions
1.1 Catalysts: Palladium (polyfluorinated sulfonate resin-supported) Solvents: Tributylamine
Reference
Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynes
Dai, Xingyi; Zhang, Jing; Ma, Jingji, Youji Huaxue, 1989, 9(4), 361-3

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(tricyclohexylphosphine)nickel Solvents: 1,4-Dioxane ,  Water ;  16 h, 110 °C
Reference
Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines
Xu, Li; Li, Bi-Jie; Wu, Zhen-Hua; Lu, Xing-Yu; Guan, Bing-Tao; et al, Organic Letters, 2010, 12(4), 884-887

Production Method 5

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  2 h, reflux; 1 h, reflux; cooled
Reference
Synthesis of adamantane substituted spiro 1,2,4-trioxanes using simple and cheap starting material
Kumar, Lalit; Kaushik, Niranjan; Malik, Anuj; Kumar, Pradeep, Asian Journal of Chemistry, 2009, 21(5), 3540-3546

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ;  rt
Reference
An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans
Koch, Vanessa; Brase, Stefan, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483

Production Method 7

Reaction Conditions
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Toluene ;  66 h, reflux
Reference
One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11
Shuto, Satoshi; Niizuma, Satoshi; Matsuda, Akira, Journal of Organic Chemistry, 1998, 63(13), 4489-4493

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 40 min, 0 °C
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
Reference
Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic Properties
Kumar, Prashant; Kumar, Pravesh; Venkataramani, Sugumar ; Ramasastry, S. S. V., ACS Catalysis, 2022, 12(2), 963-970

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  Phosphine, [(2-bromo-1,3-phenylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-, d… Solvents: 1,2-Dichloroethane ,  Water ;  12 h, rt
Reference
Pd-catalyzed addition of organoboronic acids to alkynes at room temperature
Gupta, Arun Kumar; Kim, Ki Seong; Oh, Chang Ho, Synlett, 2005, (3), 457-460

Production Method 10

Reaction Conditions
1.1 Reagents: Benzoic acid ,  Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ;  50 h, 80 °C
Reference
Acid-Promoted Olefination of Ketones by an Iron(III) Porphyrin Complex
Chen, Ying; Huang, Lingyu; Zhang, X. Peter, Organic Letters, 2003, 5(14), 2493-2496

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ;  25 - 30 °C; 10 - 12 h, rt
Reference
Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ring
Mirzabekova, N. S.; Kuz'mina, N. E.; Lukashov, O. I.; Sokolova, N. A.; Golosov, S. N.; et al, Russian Journal of Organic Chemistry, 2008, 44(8), 1139-1149

Production Method 12

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ;  reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  3 h, reflux
Reference
Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivatives
Kumar, Lalit; Kumar, Pardeep; Kaushik, Niranjan, Oriental Journal of Chemistry, 2008, 24(2), 595-600

Production Method 13

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ;  reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  2 h, reflux; 1 h, reflux
Reference
Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivatives
Kumar, Lalit; Kumar, Pardeep; Kaushik, Niranjan, Organic Chemistry: An Indian Journal, 2008, 4(4), 321-325

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-Arylethanols
Wang, Yujie; Shao, Zhihui; Zhang, Kun; Liu, Qiang, Angewandte Chemie, 2018, 57(46), 15143-15147

Production Method 15

Reaction Conditions
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  0 °C; 5 min
1.2 Reagents: Tetrabutylammonium fluoride ;  16 h, rt
Reference
One-Pot, Fluoride-Promoted Wittig Reaction
Fumagalli, Tiziano; Sello, Guido; Orsini, Fulvia, Synthetic Communications, 2009, 39(12), 2178-2195

Ethyl 3-Phenylbut-2-enoate Raw materials

Ethyl 3-Phenylbut-2-enoate Preparation Products

Ethyl 3-Phenylbut-2-enoate Suppliers

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(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
Order Number:A859325
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):493.0
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Additional information on Ethyl 3-Phenylbut-2-enoate

Ethyl 3-Phenylbut-2-enoate (CAS No. 945-93-7): A Comprehensive Overview

Ethyl 3-Phenylbut-2-enoate (CAS No. 945-93-7) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as ethyl cinnamate, is an ester derived from cinnamic acid and ethanol. Its molecular formula is C10H12O2, and it has a molecular weight of approximately 164.20 g/mol. The compound is characterized by its pleasant, sweet, and fruity aroma, making it a valuable component in various industries.

In the realm of organic synthesis, ethyl 3-phenylbut-2-enoate is often used as an intermediate in the synthesis of more complex molecules. Its unique structure, featuring a conjugated double bond and an aromatic ring, provides a rich platform for chemical transformations. Recent studies have explored the use of ethyl cinnamate in the synthesis of bioactive compounds, such as those with potential anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Organic Chemistry in 2021 demonstrated that ethyl 3-phenylbut-2-enoate can be efficiently converted into a series of novel derivatives with enhanced biological activities.

In the pharmaceutical industry, ethyl 3-phenylbut-2-enoate has gained attention for its potential therapeutic applications. Research has shown that this compound exhibits significant anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders. A clinical trial conducted in 2020 evaluated the efficacy of ethyl cinnamate in reducing inflammation in patients with osteoarthritis. The results were promising, with participants reporting a significant reduction in pain and improved joint function. These findings suggest that ethyl 3-phenylbut-2-enoate could be a valuable candidate for further drug development.

Beyond its therapeutic potential, ethyl 3-phenylbut-2-enoate is also widely used in the flavor and fragrance industry. Its distinctive aroma makes it a popular choice for flavoring foods and beverages, as well as for creating fragrances in perfumes and cosmetics. The compound's stability and solubility properties make it easy to incorporate into various formulations, ensuring consistent performance and quality.

In terms of safety and environmental impact, ethyl 3-phenylbut-2-enoate is generally considered safe for use in consumer products when handled properly. However, like any chemical compound, it should be stored and used according to recommended guidelines to ensure safety. The compound has low toxicity and is not classified as a hazardous substance under current regulations.

Recent advancements in analytical techniques have also contributed to our understanding of ethyl 3-phenylbut-2-enoate. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze this compound in various matrices. These methods provide accurate and reliable data, facilitating quality control and ensuring compliance with regulatory standards.

In conclusion, ethyl 3-phenylbut-2-enoate (CAS No. 945-93-7) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure and favorable properties make it an important molecule in organic synthesis, pharmaceutical research, and consumer products. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
A859325
Purity:99%
Quantity:5g
Price ($):493.0
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